molecular formula C15H14BrN3O2 B8522588 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

カタログ番号 B8522588
分子量: 348.19 g/mol
InChIキー: FYCCWDWJZSCVHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one is a useful research compound. Its molecular formula is C15H14BrN3O2 and its molecular weight is 348.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H14BrN3O2

分子量

348.19 g/mol

IUPAC名

8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C15H14BrN3O2/c16-9-1-2-12-11(7-9)14-13(8-17-12)18-15(20)19(14)10-3-5-21-6-4-10/h1-2,7-8,10H,3-6H2,(H,18,20)

InChIキー

FYCCWDWJZSCVHF-UHFFFAOYSA-N

正規SMILES

C1COCCC1N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br

製品の起源

United States

Synthesis routes and methods I

Procedure details

On a larger scale, 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid (2011 g, (2005 g active), 5.71 mol) was added to the vessel with DMF (18.2 L). Triethylamine (4.7 L, 33.72 mol) was added with an endotherm observed from 21-18° C. Diphenyl phosphorazidate (1600 mL, 7.42 mol) was added over 10 minutes with an observed exotherm from 21° C. to 23° C. over the addition. The exotherm continued with the batch reaching 55° C. after 1 h (jacket held at 30° C.) with gas evolution. The reaction initially went into solution with a precipitate then forming after ˜30 minutes. Once the temperature had stabilised the batch was analysed by HPLC showing consumption of starting material and 99% product. The batch was heated to 60° C. for h with HPLC again indicating consumption of starting material and 98% product. The batch was concentrated in vacuo to a minimum volume (˜3 volumes) and the residue added to water (17 L) rinsing in with a further portion of water (10 L). The mixture was slurried for 1 h and filtered, washing with water (2×17 L). The solid was then returned to the vessel and slurried in sat. NaHCO3 solution (10 L) and MeOH (495 ml) for 1 h. The solid was collected by filtration, washing with water (2×3.5 L) and then oven dried in vacuo at 40° C. for 116 h to obtain 2023 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
2011 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 L
Type
solvent
Reaction Step One
Quantity
4.7 L
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (18.9 g, 81.9 mmol) was added portionwise to a mixture of 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide (57.3 g, 163.7 mmol) and DBU (54.7 g, 360.1 mmol) in MeOH (500 mL) at 0° C. The resulting mixture was allowed to warm and stirred at r.t. for 30 minutes. The resulting mixture was evaporated to dryness and the residue triturated with a mixture of petroleum ether/EtOAc (5:1, 1000 mL) to afford the desired material (46.0 g, 81%) as a yellow solid. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.64 (2H, m), 1.87-1.98 (2H, m), 3.28-3.42 (2H, m), 3.79-3.89 (2H, m), 3.95-3.98 (1H, m), 7.62 (1H, bs), 7.70-7.85 (2H, m), 7.89 (1H, d), 8.12 (1H, bs), 8.60 (1H, s), 8.71 (1H, s).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step One
Name
Quantity
54.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
81%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。